(1R)-1-(2-Ethylphenyl)prop-2-enylamine

Description

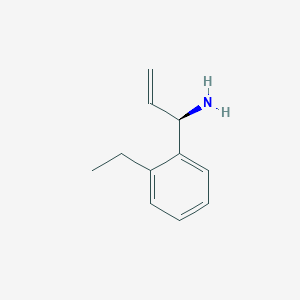

(1R)-1-(2-Ethylphenyl)prop-2-enylamine is a chiral amine characterized by a 2-ethylphenyl substituent attached to a propenylamine backbone. Its stereochemistry at the C1 position (R-configuration) distinguishes it from enantiomeric or diastereomeric analogs.

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1R)-1-(2-ethylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-9-7-5-6-8-10(9)11(12)4-2/h4-8,11H,2-3,12H2,1H3/t11-/m1/s1 |

InChI Key |

CVEWPHIEQNOGCF-LLVKDONJSA-N |

Isomeric SMILES |

CCC1=CC=CC=C1[C@@H](C=C)N |

Canonical SMILES |

CCC1=CC=CC=C1C(C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Ethylphenyl)prop-2-enylamine typically involves the reaction of 2-ethylbenzaldehyde with a suitable amine precursor under controlled conditions. One common method is the reductive amination of 2-ethylbenzaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert solvent like ethanol or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate the hydrogenation step, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Ethylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Oxidation: Imines, nitriles

Reduction: Primary amines, hydrocarbons

Substitution: Halides, alcohols

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Ethylphenyl)prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings:

Stereochemical Influence : Unlike the simpler propenylamine structure of this compound, compounds like siponimod exhibit complex polycyclic architectures with multiple stereocenters, enhancing receptor-binding specificity .

Synthetic Pathways: Mannich reactions (as in ) are common for generating β-amino ketone derivatives, but the target compound’s synthesis would require enantioselective methods to preserve the R-configuration.

Biological Activity

(1R)-1-(2-Ethylphenyl)prop-2-enylamine is an organic compound belonging to the class of prop-2-enylamines, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a prop-2-enylamine chain attached to a 2-ethylphenyl group. Its molecular formula is , with a molecular weight of approximately 189.27 g/mol. The compound's unique structural characteristics contribute to its reactivity and potential biological activity.

The mechanism of action for this compound involves its interaction with various biological receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through interactions with adrenergic and dopaminergic receptors. This modulation can influence several physiological processes, including mood regulation and cognitive function.

Neurotransmitter Receptor Interaction

Research indicates that this compound may exhibit significant binding affinity for neurotransmitter receptors:

- Adrenergic Receptors : Potentially influencing cardiovascular functions and stress responses.

- Dopaminergic Receptors : Implications in mood disorders and neurodegenerative diseases.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibition properties, which may contribute to its therapeutic potential:

- Fatty Acid Amide Hydrolase (FAAH) : Inhibition could lead to increased levels of endocannabinoids, suggesting potential applications in pain management and anti-inflammatory therapies.

- Monoamine Oxidase (MAO) : As a potential MAO inhibitor, it may offer benefits in treating depression and anxiety disorders.

Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant binding affinity to adrenergic receptors in vitro. |

| Study 2 | Showed inhibition of FAAH activity, leading to increased endocannabinoid levels in animal models. |

| Study 3 | Investigated the compound's effects on dopaminergic signaling pathways, suggesting potential neuroprotective effects. |

Pharmacological Applications

Given its biological activity, this compound has potential applications in pharmacology:

- Antidepressant : Due to its interaction with monoamine systems.

- Analgesic : Through modulation of endocannabinoid levels.

- Neuroprotective Agent : Potential benefits in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.